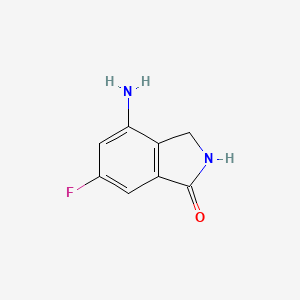

4-Amino-6-fluoroisoindolin-1-one

Descripción general

Descripción

The compound "4-Amino-6-fluoroisoindolin-1-one" is a fluorinated isoindoline derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and fluoro substituents in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of fluorinated isoindoline derivatives can be achieved through various methods. For instance, the Ag(I)-catalyzed intramolecular oxidative aminofluorination of alkynes is an efficient method for synthesizing 4-fluoroisoquinolines and related structures . Similarly, the reaction of 9-fluoroacridizinium ions with primary alkyl amines leads to the formation of 6-amino-3,4-dihydroisoquinolinium derivatives, which proceed via a nucleophilic ring-opening followed by an aza Diels-Alder reaction . Another approach involves the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione using amino resin as a scavenger reagent to synthesize related 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones . These methods highlight the versatility and creativity in the synthesis of fluorinated isoindoline derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated isoindoline derivatives is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. For example, the synthesis of multisubstituted 1-aminoisoquinoline derivatives has been reported, where the derivatives exhibit interesting dual-state emissions due to their twisted molecular conformations and loose stacking arrangements . This suggests that the molecular structure of such compounds, including "this compound," is crucial in determining their optical and electronic properties.

Chemical Reactions Analysis

Fluorinated isoindoline derivatives can participate in various chemical reactions due to their reactive functional groups. The cascade approach to synthesize 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines involves a silver-catalyzed intramolecular aminofluorination of alkyne, indicating the reactivity of the fluoro and amino groups in cyclization reactions . Additionally, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction, showcasing the reactivity of the cyano group in reduction reactions . These reactions demonstrate the chemical versatility of fluorinated isoindoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and stability of the molecule, potentially affecting its biological activity. The solid-state fluorescence of 1-aminoisoquinoline derivatives, as mentioned earlier, is a result of their molecular conformations, which can be tuned to achieve desired optical properties . The chemical reactivity of these compounds, as demonstrated by various synthetic methods, also suggests that they can be further functionalized to tailor their properties for specific applications .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Zinc Ion Determination

Compounds with similar structures to 4-Amino-6-fluoroisoindolin-1-one, such as 8-aminoquinoline derivatives, have been developed as fluorescent sensors for detecting Zn2+ ions in environmental and biological applications. These derivatives show potential due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. This suggests that this compound could be investigated for similar fluorescent chemosensor applications (Nur Syamimi Mohamad et al., 2021).

Therapeutic Applications

Tetrahydroisoquinolines, which share a core structural motif with this compound, have been explored for their therapeutic potential in treating cancer, central nervous system disorders, and other diseases. The success in this area highlights the possibility of utilizing this compound in drug discovery and development for various therapeutic activities (I. Singh & P. Shah, 2017).

Antioxidant Activity Determination

Analytical methods for determining antioxidant activity have utilized various compounds for chemical reactions and assessments. Given the chemical reactivity of similar compounds, this compound could potentially be explored within this context for assessing the kinetics or equilibrium states of antioxidant activities (I. Munteanu & C. Apetrei, 2021).

Inhibitors of Coagulation Factor Xa

Research into the design of competitive, small-molecule inhibitors of coagulation factor Xa has identified various compounds as potential antithrombotic agents. The exploration of different chemical scaffolds for this purpose suggests that this compound might be worth investigating for its potential as an anticoagulant or in other therapeutic areas related to blood coagulation (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).

Direcciones Futuras

The future directions of research involving 4-Amino-6-fluoroisoindolin-1-one could involve further exploration of its biological activities and potential therapeutic applications. The application of artificial intelligence to chemistry has grown tremendously in recent years, and this could also be applied to the study of compounds like this compound .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-6-fluoroisoindolin-1-one is Cyclin-dependent kinase (CDK) . CDKs are a group of protein kinases that regulate the cell cycle and have been identified as potential targets for anti-cancer drugs .

Mode of Action

This compound interacts with its target, CDK, through hydrogen bonding interactions . This interaction leads to changes in the activity of CDK, thereby influencing the cell cycle .

Biochemical Pathways

The compound’s action on CDK affects the cell cycle regulation pathway . By inhibiting CDK, this compound can potentially disrupt the normal progression of the cell cycle, which may lead to the death of cancer cells .

Pharmacokinetics

These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle . By inhibiting CDK, the compound can interfere with cell cycle progression, which may lead to cell death, particularly in cancer cells .

Propiedades

IUPAC Name |

4-amino-6-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYPAFNRKZFPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2N)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591946 | |

| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850462-63-4 | |

| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

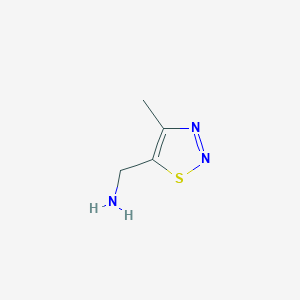

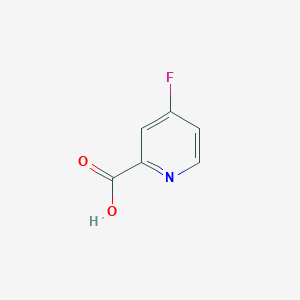

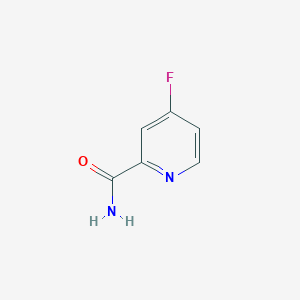

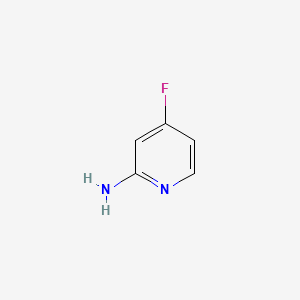

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)